molecular formula C12H11NO B1368622 4-Cyanophenyl cyclobutyl ketone CAS No. 898790-50-6

4-Cyanophenyl cyclobutyl ketone

Cat. No.: B1368622
CAS No.: 898790-50-6
M. Wt: 185.22 g/mol
InChI Key: AAYRLICOKWMIDM-UHFFFAOYSA-N
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Description

4-Cyanophenyl cyclobutyl ketone is a specialized organic compound featuring a cyclobutyl group directly bonded to a ketone moiety, which is further attached to a 4-cyanophenyl aromatic ring. Its molecular formula is inferred to be C₁₂H₁₁NO (cyclobutyl group: C₄H₇, ketone: CO, 4-cyanophenyl: C₇H₄N). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its rigid cyclobutyl scaffold and polar cyano group. While exact physicochemical data (e.g., melting point, boiling point) are unavailable in the provided evidence, its structural analogs suggest moderate lipophilicity and reactivity influenced by ring strain and electronic effects .

Properties

IUPAC Name

4-(cyclobutanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-9-4-6-11(7-5-9)12(14)10-2-1-3-10/h4-7,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYRLICOKWMIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642518
Record name 4-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-50-6
Record name 4-(Cyclobutylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl cyclobutyl ketone typically involves the reaction of 4-cyanobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanophenyl cyclobutyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanophenyl cyclobutyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl cyclobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Reduction Reactions

4-Cyanophenyl cyclobutyl ketone’s reactivity can be contextualized using data from cycloalkyl phenyl ketones. A kinetic study compared the reduction rates of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl phenyl ketones with sodium borohydride at 0°C (relative to acetophenone = 1.0):

Compound Relative Rate (0°C)
Cyclopropyl phenyl ketone 0.12
Cyclobutyl phenyl ketone 0.23
Cyclopentyl phenyl ketone 0.36
Cyclohexyl phenyl ketone 0.25

The cyclobutyl derivative exhibits higher reactivity than cyclopropyl but lower than cyclopentyl analogs. This trend aligns with conformation theory: cyclobutyl’s ring strain enhances reactivity, while cyclopentyl’s chair-like conformations stabilize transition states .

Stability Under Acidic and Basic Conditions

Stability studies of cyclobutyl-containing ketones reveal pH-dependent behavior. For example:

  • Cyclobutyl derivatives (e.g., indole phenol cyclobutyl ketone) showed poor stability at low pH (similar to gem-dimethyl and methylene analogs), suggesting instability arises from the core chemotype rather than the cyclobutyl group itself .
  • Removal of substituents like the o-methyl group on the phenol improved stability, indicating electronic and steric factors dominate over ring size effects .

Lipophilicity (logD) Trends

Lipophilicity comparisons between this compound and analogs highlight substituent and ring effects:

Compound logD (pH 7.4) Key Observations
This compound ~2.5–3.0* Polar cyano group reduces lipophilicity vs. methoxy analogs.
Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone 2.8 (XLogP3-AA) Methoxy group increases logD vs. cyano .
Oxetane analogs 1.7–5.1 Oxetanes lower logD by ~0.81 units vs. cyclobutyl ketones due to polarity .

*Estimated based on substituent contributions (cyano ≈ −0.3 logD vs. methoxy).

  • Series-dependent trends : In indole-based systems, replacing ketones with oxetanes increased logD by +0.58 units , whereas p-methoxyphenyl systems saw a −0.30 unit decrease , underscoring the role of substituent electronic profiles .

Structural and Functional Comparisons

  • Oxetane bioisosteres : Lower logD and improved metabolic stability but reduced synthetic accessibility compared to cyclobutyl ketones .
  • Cyano vs. methoxy’s electron-donating effects .

Biological Activity

4-Cyanophenyl cyclobutyl ketone (CAS Number: 898790-50-6) is an organic compound characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a cyano group. This unique structure imparts distinct steric and electronic properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H11NO
  • Melting Point : 126-128 °C
  • Boiling Point : 396.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group can engage in hydrogen bonding and electrostatic interactions, while the cyclobutyl moiety provides steric hindrance that influences binding affinity and selectivity.

Key Interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer progression, by modulating protein-ligand interactions.
  • Receptor Binding : It interacts with androgen receptors and has been studied for its potential role in modulating androgen receptor activity, which is crucial for certain hormonal cancers.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Androgen Receptor ModulationDemonstrated significant binding affinity; improved oral bioavailability (70%) and long half-life (83 h).
Inhibition of MYC Transcription FactorsShowed high potency in inhibiting oncogenic functions related to cancer progression.
Enzyme InteractionEngaged with specific enzymes leading to potential therapeutic applications in oncology.

Case Studies

  • Androgen Receptor Modulation :
    • In a study focused on optimizing ligand efficiency for androgen receptors, this compound was compared with other analogs. It exhibited lower potency than smaller cyclic substituents but showed promising pharmacokinetic properties, including good oral bioavailability and a long half-life .
  • Inhibition of MYC Transcription Factors :
    • Research highlighted the compound's role in inhibiting MYC transcription factors, which are critical in various cancers. The presence of the cyclobutyl group was found to enhance binding affinity within the hydrophobic region of the target protein .
  • Enzyme Interaction Studies :
    • Investigations into the compound's interaction with cathepsin B revealed its potential as an inhibitor for this enzyme, which is often overexpressed in metastatic cancers. The study indicated that structural modifications could enhance selectivity and potency against this target .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features make it valuable for developing compounds targeting specific biological pathways involved in diseases such as cancer and autoimmune disorders.

Table 2: Potential Applications

Application AreaDescription
OncologyTargeting androgen receptors and MYC transcription factors for cancer treatment.
Enzyme InhibitionDeveloping inhibitors for cathepsin B and other relevant enzymes in disease progression.
AgrochemicalsUtilized as an intermediate for synthesizing compounds with herbicidal or pesticidal properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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